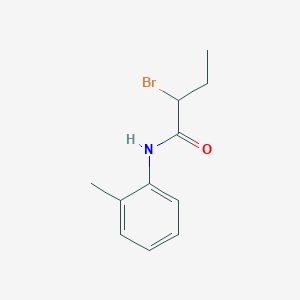

2-bromo-N-(2-methylphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

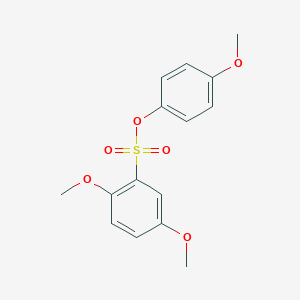

2-bromo-N-(2-methylphenyl)butanamide is a chemical compound with the linear formula C11H14BrNO . It has a molecular weight of 256.144 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of a butanamide backbone with a bromine atom attached to the second carbon and a 2-methylphenyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a predicted boiling point of 356.3±25.0 °C and a predicted density of 1.381±0.06 g/cm3 .Scientific Research Applications

Kinetics and Mechanism Studies

A study by Sedlák et al. (2002) examined the chemical behavior of substituted 4-chloro-N-phenylbutanamides, including 2-bromo-4-chloro-N-(4-nitrophenyl)butanamide and its derivatives, in aqueous and methanolic solutions. This study focused on kinetics, providing insights into the dissociation constants and cyclization rate constants of these compounds.

Synthesis of Heterocyclic Compounds

The research by Aziz‐ur‐Rehman et al. (2016) involved the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, highlighting the role of butanamide compounds in the development of heterocyclic compounds with potential biological activities.

Herbicidal Properties

A study by Shunichi et al. (2010) explored the herbicidal properties of N-(ce, ce-dimethylbenzyl)butanamides, including their effects against purple nutsedge. This research highlights the agricultural applications of butanamide derivatives in weed control.

Complex Formation and Antimicrobial Activity

Research by Raman et al. (2012) detailed the formation of Cu(II) and Zn(II) complexes with butanamide derivatives, focusing on their antimicrobial properties. This illustrates the use of butanamide compounds in creating metal complexes with potential biological applications.

Isomerization and Vibrational Frequencies in Analogs

An investigation by Viana et al. (2016) studied the molecular properties of paracetamol analogs, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide. The research focused on isomerization, vibrational frequencies, and molecular interactions, demonstrating the compound's relevance in molecular property studies.

Antidiabetic Potential in Hybrid Oxadiazole Scaffolds

A study by Nazir et al. (2018) included the synthesis of 2-bromo-N-phenyl/arylacetamides and their evaluation as antidiabetic agents. This indicates the potential pharmaceutical application of butanamide derivatives in the treatment of diabetes.

Safety and Hazards

properties

IUPAC Name |

2-bromo-N-(2-methylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-9(12)11(14)13-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPMVBQRESJJMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[1-(3-Methoxyphenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2870204.png)

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2870205.png)

![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}butyl)-4,4-dimethyldihydro-2,6(1H,3H)-pyridinedione](/img/structure/B2870212.png)

![2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2870213.png)

![2-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2870215.png)

![tert-Butyl 3-(2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-3(4H)-yl)azetidine-1-carboxylate](/img/structure/B2870217.png)

![N-(cyclopropylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2870219.png)

![2-chloro-N-{4-[ethyl(isopropyl)amino]phenyl}acetamide hydrochloride](/img/structure/B2870223.png)

![6-(2-Ethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2870224.png)